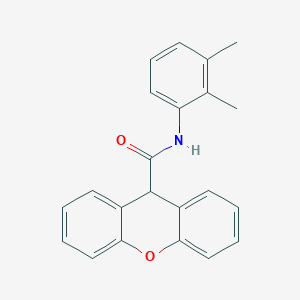

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of xanthene derivatives involves complex organic reactions, including nucleophilic substitution and polycondensation processes. For example, a study by Guo et al. (2015) describes the preparation of new aromatic polyamides containing xanthene units through nucleophilic substitution reactions followed by alkaline hydrolysis and polycondensation with various aromatic diamines (Guo et al., 2015). These methodologies highlight the intricate steps involved in synthesizing xanthene-based compounds, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide.

Molecular Structure Analysis

The molecular structure of xanthene derivatives, including N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide, is characterized by X-ray crystallography and molecular modeling techniques. For instance, Blackburn et al. (1996) provide insights into the crystal structure of xanthene-9-carboxylic acid, revealing details about hydrogen bonding and the dihedral angles of the xanthene core (Blackburn et al., 1996). These studies contribute to understanding the three-dimensional arrangement and electronic configuration of xanthene derivatives.

Chemical Reactions and Properties

Xanthene derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other chemical entities. Research by Prashad et al. (2004) on the homologation of xanthydrols using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents showcases the chemical versatility of xanthene compounds (Prashad et al., 2004). These reactions are critical for extending the functional groups and enhancing the properties of xanthene-based materials.

Physical Properties Analysis

The physical properties of xanthene derivatives, such as solubility, thermal stability, and mechanical strength, are of significant interest. For instance, the study by Guo et al. (2015) demonstrates that polyamides containing xanthene units exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside excellent solubility in polar aprotic solvents (Guo et al., 2015). These properties make them suitable for various applications, including the production of optically transparent and mechanically robust materials.

Chemical Properties Analysis

The chemical properties of xanthene derivatives, such as reactivity, photophysical behavior, and electrochemical characteristics, are explored through synthetic and analytical techniques. For instance, the synthesis and characterization of homodinuclear lanthanide xanthene-9-carboxylates by Shyni et al. (2007) reveal information about the coordination chemistry and photophysical properties of these compounds (Shyni et al., 2007). Such studies are instrumental in understanding the chemical behavior and potential applications of xanthene derivatives in fields like materials science and photonic devices.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for a compound like this could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology. This would likely involve further studies on its synthesis, properties, and interactions with various biological targets .

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-14-8-7-11-18(15(14)2)23-22(24)21-16-9-3-5-12-19(16)25-20-13-6-4-10-17(20)21/h3-13,21H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKQGXOYAKMUIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)

![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)